Cas no 743438-38-2 (2-(2-Azaspiro[3.3]heptan-2-yl)ethanol)
![2-(2-Azaspiro[3.3]heptan-2-yl)ethanol structure](https://www.kuujia.com/scimg/cas/743438-38-2x500.png)
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol
- 2-Azaspiro[3.3]heptane-2-ethanol(9CI)
- 2-Azaspiro[3.3]heptane-2-ethanol
- 743438-38-2
- 2-{2-azaspiro[3.3]heptan-2-yl}ethan-1-ol
- MFCD13193503
- SB51494
- 2-(2-Azaspiro[3.3]hept-2-yl)ethanol
- CAKSCSROVVFKLM-UHFFFAOYSA-N
- 2-(2-Azaspiro[3.3]heptan-2-yl)ethan-1-ol
- DTXSID50666195
- CS-0455413
- SCHEMBL3507676
- DB-104274
-
- Inchi: InChI=1S/C8H15NO/c10-5-4-9-6-8(7-9)2-1-3-8/h10H,1-7H2
- InChI Key: CAKSCSROVVFKLM-UHFFFAOYSA-N
- SMILES: C1CC2(C1)CN(CCO)C2
Computed Properties
- Exact Mass: 141.115
- Monoisotopic Mass: 141.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 23.5A^2
Experimental Properties
- PSA: 23.47000
- LogP: 0.40250
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM123727-1g |
2-(2-azaspiro[3.3]heptan-2-yl)ethan-1-ol |
743438-38-2 | 95% | 1g |
$*** | 2023-05-29 | |
Chemenu | CM123727-1g |
2-(2-azaspiro[3.3]heptan-2-yl)ethan-1-ol |
743438-38-2 | 95% | 1g |
$333 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526080-1g |
2-(2-Azaspiro[3.3]Heptan-2-yl)ethan-1-ol |
743438-38-2 | 98% | 1g |
¥2937.00 | 2024-07-28 | |
Alichem | A289000999-1g |
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol |
743438-38-2 | 95% | 1g |
$400.00 | 2023-09-01 |
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol Related Literature
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
Additional information on 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol (CAS No. 743438-38-2): A Comprehensive Overview
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol (CAS No. 743438-38-2) is a unique compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its distinctive azaspiro structure, has shown promising potential in various applications, particularly in the development of novel therapeutic agents and as a key intermediate in synthetic chemistry.
The chemical structure of 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol consists of a spirocyclic ring system with an azaspiro motif, which imparts unique physical and chemical properties. The presence of the nitrogen atom within the spirocyclic ring enhances the compound's reactivity and versatility, making it a valuable building block for the synthesis of more complex molecules.
Recent studies have highlighted the importance of spirocyclic compounds in drug discovery and development. The spirocyclic structure provides enhanced stability and bioavailability, which are crucial factors in the design of effective pharmaceuticals. In particular, 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol has been investigated for its potential as a lead compound in the development of new drugs targeting neurological disorders, cancer, and inflammatory diseases.
The synthesis of 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol involves a series of well-defined chemical reactions that can be optimized for large-scale production. One common synthetic route involves the reaction of an appropriate aziridine with an aldehyde or ketone, followed by ring-opening and subsequent functionalization to introduce the ethanol group. This synthetic strategy allows for the efficient and scalable production of the compound, making it accessible for both academic research and industrial applications.
In terms of biological activity, 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol has demonstrated significant interactions with various biological targets. For instance, it has been shown to modulate G protein-coupled receptors (GPCRs), which are key players in cellular signaling pathways. This property makes it a potential candidate for the development of drugs targeting conditions such as Parkinson's disease and Alzheimer's disease, where GPCR modulation can play a therapeutic role.
Beyond its direct biological activity, 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol serves as a valuable intermediate in the synthesis of more complex molecules with diverse biological activities. Its unique structural features allow for the introduction of various functional groups through selective chemical transformations, enabling the creation of a wide range of derivatives with tailored properties.
The safety profile of 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol is an important consideration in its application as a pharmaceutical agent or synthetic intermediate. Extensive toxicity studies have been conducted to ensure its safe use in both laboratory settings and clinical trials. These studies have shown that the compound exhibits low toxicity at relevant concentrations, making it suitable for further development.
In conclusion, 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol (CAS No. 743438-38-2) is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and biological activity make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical science. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing our understanding and treatment of various diseases.
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